molecular formula C28H26N2O5S B11634844 2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11634844
M. Wt: 502.6 g/mol
InChI Key: FPWCZYGDZWYISM-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:

    Formation of N-Benzyl-4-methoxybenzenesulfonamide: This can be achieved by reacting benzylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation Reaction: The intermediate N-Benzyl-4-methoxybenzenesulfonamide can then be reacted with 4-phenoxyphenylacetyl chloride to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with cellular targets. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-Phenylsulfonamides: Compounds with similar structural features and potential biological activities.

Uniqueness

2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is unique due to its complex structure, which may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets.

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H26N2O5S/c1-34-24-16-18-27(19-17-24)36(32,33)30(20-22-8-4-2-5-9-22)21-28(31)29-23-12-14-26(15-13-23)35-25-10-6-3-7-11-25/h2-19H,20-21H2,1H3,(H,29,31)

InChI Key

FPWCZYGDZWYISM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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